molecular formula C10H11N3O2S B13270189 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Cat. No.: B13270189
M. Wt: 237.28 g/mol
InChI Key: VIZQWPFWAHBIKH-UHFFFAOYSA-N
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Description

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-2-carbohydrazide with an isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Mechanism of Action

The mechanism of action of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with acetylcholine receptors, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is unique due to the combination of the thiophene, oxadiazole, and morpholine rings in a single molecule. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine

InChI

InChI=1S/C10H11N3O2S/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2

InChI Key

VIZQWPFWAHBIKH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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